molecular formula C8H9BrO B151461 (3-Bromo-4-methylphenyl)methanol CAS No. 68120-35-4

(3-Bromo-4-methylphenyl)methanol

Cat. No. B151461
CAS RN: 68120-35-4
M. Wt: 201.06 g/mol
InChI Key: ZRBDUKUJADUIEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the synthesis of related compounds, various methods such as Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolyzation, isomerization, and reduction with potassium borohydride have been employed . These methods are indicative of the complex multi-step processes often required to synthesize specific aromatic compounds with bromine substituents and functional groups like methanol.

Molecular Structure Analysis

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the molecular structure of brominated aromatic compounds. These studies include IR and normal mode analysis, as well as the investigation of frontier orbital gaps and molecular electrostatic potential maps to identify active sites within the molecules .

Chemical Reactions Analysis

The synthesis of brominated aromatic compounds often involves reactions with Grignard reagents, as well as other specific reagents tailored to the desired final product. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates the use of Grignard reagents in the formation of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their synthesis and molecular structure. For instance, the crystal structure of synthesized compounds can be determined using X-ray crystallography, providing information on the molecular conformation and packing, which is stabilized by intermolecular interactions . Theoretical calculations can also predict properties such as the molecular electrostatic potential, which is crucial for understanding the reactivity of the compound .

Scientific Research Applications

Chemical Synthesis and Catalysis

(3-Bromo-4-methylphenyl)methanol is a compound that may serve as a key intermediate in the synthesis of complex molecules due to its functional groups, which allow for further chemical modifications. It can participate in cross-coupling reactions, a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. Such reactions are pivotal for developing pharmaceuticals, agrochemicals, and advanced materials. Although the specific research on (3-Bromo-4-methylphenyl)methanol in this context is not directly highlighted, the principles of its potential applications can be inferred from studies on related brominated aromatics and alcohols. These compounds are often used in palladium-catalyzed reactions, such as Suzuki coupling, which are essential for constructing complex molecular architectures (Busca, 1996; Wang & Zhou, 2008).

Environmental Applications

In the context of environmental science, methanol and its derivatives, including potentially (3-Bromo-4-methylphenyl)methanol, could find applications in the development of green solvents and as intermediates in the synthesis of biodegradable polymers. Methanol, for instance, is being studied for its role in producing environmentally friendly fuel alternatives and in sequestering CO2 (Strong, Xie, & Clarke, 2015). While the specific applications of (3-Bromo-4-methylphenyl)methanol in environmental science are not explicitly discussed, the broader context of methanol use highlights the potential for research into novel environmental technologies.

Material Science

In material science, (3-Bromo-4-methylphenyl)methanol could be used as a precursor for designing functional materials, such as liquid crystals, organic semiconductors, and photovoltaic materials. The bromine atom provides a reactive site for further functionalization, allowing for the incorporation of this molecule into larger, complex systems. This approach is fundamental in creating materials with specific optical, electronic, and structural properties that are crucial for developing new technologies in electronics, optics, and renewable energy (Paine & Dayan, 2001).

Safety And Hazards

“(3-Bromo-4-methylphenyl)methanol” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(3-bromo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBDUKUJADUIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513647
Record name (3-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-methylphenyl)methanol

CAS RN

68120-35-4
Record name (3-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68120-35-4
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Synthesis routes and methods I

Procedure details

Ethyl 3-bromo-4-methylbenzoate was reduced follows: 2 equivalents lithium aluminium hydride (LAH) in THF was cooled to 0° C. Ethyl 3-bromo-4-methylbenzoate in anhydrous THF (10 mL) was added slowly to the cooled solution of LAH over 10 minutes, while stirring. The mixture was stirred at room temperature for 1 hour. The reaction was cooled to 0° C. and poured into ether (100 mL). The mixture was acidified by adding 1N HCl (aqueous) dropwise over 10 minutes. Separate fractions and wash aqueous phase with ether (50 mL). The fractions were combined and dried over magnesium sulfate. Solvent removal left a clear oil. The yield was 90%. 1H NMR (Varian 300 MHz, CDCl3, shifts relative to the solvent peak at 7.24 ppm) δ 7.5 (s, 1H) 7.2 (d, 1H) 7.1 (d, 1H), 4.6 (s, 2H) 2.3 (s, 3H).
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Synthesis routes and methods II

Procedure details

15 g (70 mmol) of 3-bromo-4-methylbenzoic acid are placed in 150 ml of anhydrous THF in a round-bottomed flask and under a stream of nitrogen. 84 ml of 1M borane/THF are added dropwise and the reaction medium is stirred overnight at room temperature. A THF/water (50/50) solution is added slowly at 0° C. and the mixture is then poured into saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and then evaporated. 14.4 g (100%) of the expected product are obtained in the form of a yellow oil.
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Synthesis routes and methods III

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in a similar manner to that hereinbefore described in Example 1 for the preparation of 3,4-dibromobenzyl alcohol but replacing the 3,4-dibromobenzoic acid by 3-bromo-4-methylbenzoic acid [described by Jannasch and Dieckmann, Ann., 171, 83 (1874)]; there was obtained 3-bromo-4-methylbenzyl alcohol as a clear orange oil of sufficient purity for subsequent reaction; and
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